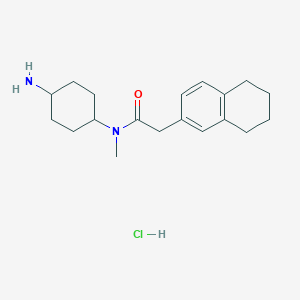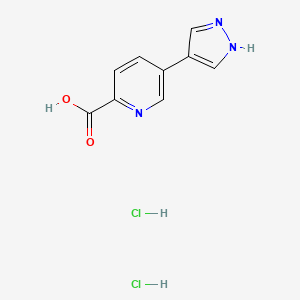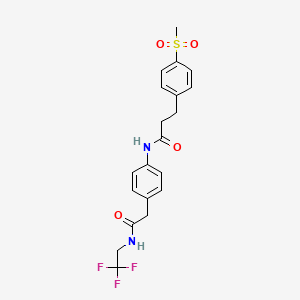
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. Its complex molecular structure suggests a potential for diverse chemical reactivity, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, followed by their sequential reaction under controlled conditions to form the final product. Typical conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction pathways are followed.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scaling up the laboratory synthesis procedures, utilizing batch or continuous flow reactors to manage the reactions more efficiently. Industrial methods would also focus on optimizing yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: May reduce the carbonyl groups to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used include strong acids or bases, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride. Reaction conditions vary, typically requiring precise control of temperature, pH, and solvent choice.
Major Products Formed
Major products from these reactions can include a variety of derivatives where functional groups are modified, such as trifluoromethyl derivatives, sulfone groups, and modified amide linkages.
Scientific Research Applications
The compound has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in modifying biological pathways.
Medicine: Studied for potential therapeutic properties, especially in targeting specific molecular pathways in disease.
Industry: Applied in the development of materials with specific desired properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The compound interacts with molecular targets primarily through its functional groups. The trifluoroethyl and sulfonyl groups may participate in hydrogen bonding, hydrophobic interactions, and electronic effects that modulate its activity. Pathways involved can include enzyme inhibition or activation, receptor binding, or interference with signal transduction pathways.
Comparison with Similar Compounds
When compared with similar compounds such as other trifluoroethyl or sulfonyl-containing amides, 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide stands out due to its unique combination of functional groups, offering a distinct profile of chemical reactivity and biological activity.
Similar Compounds
3-(4-methylsulfonylphenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
N-(2-(4-(methylsulfonyl)phenyl)ethyl)-3-(2,2,2-trifluoroethyl)propanamide
These compounds share structural similarities but differ in their specific arrangements and substitutions, which can lead to different properties and applications.
I've kept it broad and detailed to match your requirements! Any part you're particularly curious about?
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-30(28,29)17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRWYCSBMLQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2464639.png)
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
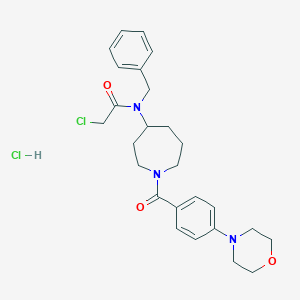
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
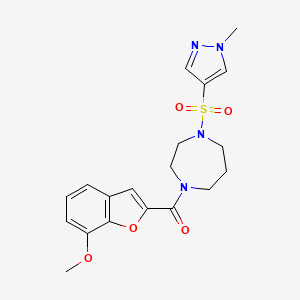
![3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)
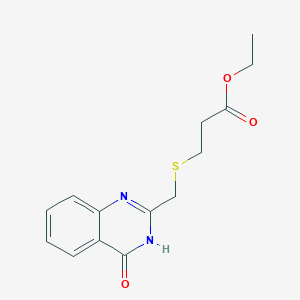
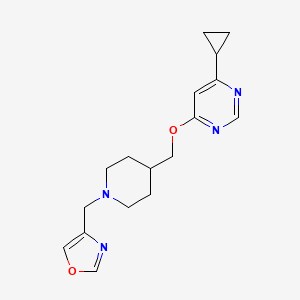
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)

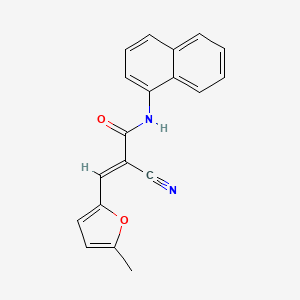
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)
